![molecular formula C17H25N3O4 B1394293 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- CAS No. 197237-13-1](/img/structure/B1394293.png)
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-
概要
説明
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a leucinamide moiety linked to a phenylmethoxycarbonyl group and a beta-alanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- typically involves the coupling of L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. This method offers high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly those involving protein misfolding or aggregation.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
- N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal
Uniqueness
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is unique due to its specific combination of functional groups and peptide structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
生物活性
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- is a synthetic compound belonging to the class of peptides, characterized by its unique structure that includes a leucinamide moiety and a phenylmethoxycarbonyl group. This compound has garnered attention for its potential biological activities, including enzyme modulation and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- can be represented as follows:
The synthesis typically involves coupling L-leucinamide with N-[(phenylmethoxy)carbonyl]-beta-alanyl- using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in organic solvents such as dichloromethane or dimethylformamide.
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- exhibits its biological activity through interactions with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, inhibiting their activity and thus modulating metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that affect cellular responses.
1. Enzyme Modulation
Research indicates that L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- has potential as an enzyme inhibitor. For instance, studies have shown its ability to inhibit proteases involved in disease processes such as Alzheimer's disease by reducing β-amyloid peptide release . This inhibition could be crucial in therapeutic strategies targeting neurodegenerative disorders.
2. Therapeutic Applications
The compound has been investigated for its therapeutic potential in treating diseases associated with protein misfolding and aggregation. Its unique structure allows it to interact with diverse molecular targets, making it a candidate for drug development in conditions like Alzheimer's disease .
Case Studies
Several studies have evaluated the biological activity of similar compounds and their implications for health:
- Study on Peptide Analogues : A study synthesized various tripeptide analogues and assessed their biological activities, noting that modifications at specific positions could enhance or inhibit chemotactic responses in human neutrophils . This highlights the importance of structural variations in biological activity.
- Inhibition Studies : Investigations into compounds that inhibit β-amyloid synthesis have shown promising results, suggesting that similar mechanisms may be applicable to L-Leucinamide . These findings support the notion that structural components significantly influence biological efficacy.
Comparative Analysis
The following table compares L-Leucinamide with similar compounds regarding their biological activities:
Compound Name | Enzyme Inhibition | Receptor Interaction | Therapeutic Potential |
---|---|---|---|
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- | Moderate | Yes | Alzheimer's Disease |
N-benzoyl-L-leucine | High | No | Antimicrobial |
N-acetyl-L-cysteine | High | Yes | Antioxidant |
Q & A
Basic Research Questions
Q. What are the critical considerations in synthesizing MG-132 to ensure high yield and purity?
MG-132 synthesis requires precise control of reaction conditions, including temperature (typically 0–25°C), pH (neutral to slightly acidic), and solvent selection (e.g., DMF or dichloromethane). The use of protective groups like the phenylmethoxycarbonyl (Z) group is essential to prevent undesired side reactions. Coupling reagents such as HATU or DCC are employed to activate carboxyl groups during peptide bond formation. Post-synthesis purification via reversed-phase HPLC or column chromatography is critical to isolate the compound with >95% purity .
Q. What analytical techniques are recommended for characterizing MG-132’s structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and backbone connectivity (e.g., ¹H and ¹³C NMR in DMSO-d6) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C26H41N3O5, MW 475.6) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities under gradient elution conditions .
Advanced Research Questions
Q. How does MG-132’s inhibition of the proteasome’s chymotrypsin-like activity vary across cell lines, and how should researchers account for variability?
MG-132 exhibits cell line-dependent IC50 values due to differences in proteasome subunit composition, membrane permeability, and efflux pump activity. For example, IC50 for chymotrypsin-like activity ranges from 0.22 µM in CHO cells to ~0.5 µM in HeLa cells. Researchers should:
- Pre-test inhibitor efficacy using fluorogenic substrates (e.g., Suc-LLVY-AMC).
- Normalize data to cell viability assays (e.g., MTT) to distinguish cytotoxicity from specific proteasome inhibition .
Q. What experimental strategies can resolve contradictions in MG-132’s reported effects on NF-κB signaling pathways?
Discrepancies arise from concentration-dependent dual roles:
- At low concentrations (1–10 µM), MG-132 stabilizes IκBα, blocking NF-κB activation.
- At higher doses (>20 µM), it induces oxidative stress, activating alternative NF-κB pathways. To mitigate confusion:
- Use time-course experiments to track IκBα degradation (western blotting).
- Pair MG-132 with antioxidants (e.g., NAC) to isolate proteasome-specific effects .
Q. How can in silico modeling enhance studies of MG-132’s binding to the 20S proteasome?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities and conformational stability. For example:
- Docking into the β5 subunit’s catalytic site reveals hydrogen bonding with Thr1 and hydrophobic interactions with Leu220.
- MD simulations (50–100 ns) assess stability under physiological conditions, guiding mutagenesis studies to validate key residues .
Q. What are the implications of MG-132’s reversible inhibition mechanism for long-term proteasome activity studies?
Reversibility necessitates careful experimental design:
- Use pulse-chase assays to monitor proteasome recovery post-washout.
- Combine MG-132 with irreversible inhibitors (e.g., bortezomib) to distinguish transient vs. sustained effects.
- Measure polyubiquitinated protein accumulation (western blot) to confirm temporal inhibition .
Q. How does MG-132 synergize with pharmacological chaperones in lysosomal storage disease research?
Co-administration with proteostasis regulators (e.g., celastrol) enhances mutant enzyme activity (e.g., glucocerebrosidase L444P) by reducing ER-associated degradation (ERAD). Experimental design should include:
- Dose matrices (e.g., 0–10 µM MG-132 + 0–1 µM celastrol).
- Activity assays (e.g., fluorometric analysis of enzyme substrates) .
Q. Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., NF-κB activation vs. inhibition), cross-validate using orthogonal assays (e.g., luciferase reporter vs. EMSA).
- Advanced Protocols : For combination therapies, utilize factorial design experiments to quantify synergistic/antagonistic effects .
特性
IUPAC Name |
benzyl N-[3-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWPOMJFUCREU-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。